molecular formula C4H11ClN2O4 B3068085 Glycylglycine hydrochloride monohydrate CAS No. 23273-91-8

Glycylglycine hydrochloride monohydrate

Cat. No. B3068085
CAS RN: 23273-91-8
M. Wt: 186.59 g/mol
InChI Key: KHYIJCMSLMRPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycine hydrochloride monohydrate is a chemical compound with the linear formula C4H11ClN2O4 . It has a molecular weight of 186.596 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Glycylglycine hydrochloride monohydrate is represented by the linear formula C4H11ClN2O4 . More detailed structural information, such as 3D visualization, is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Glycylglycine hydrochloride monohydrate appears as a white to almost white powder or crystal . It is soluble in water .

Scientific Research Applications

Buffering Agent

Glycylglycine is an excellent buffer above pH 8.0 . It can be used in various biochemical and biological research applications where maintaining a stable pH is critical.

Protein Solubility Enhancer

Glycylglycine has been shown to promote the solubility of recombinant proteins. For example, it has been used to enhance the solubility of Hepatitis C Virus (HCV) structural proteins in E. coli, which significantly improved the yield of these proteins .

Antigenic Utility

The soluble HCV proteins produced in the presence of Glycylglycine demonstrated high immunoreactivity and antigenic performance. This has been utilized to develop a novel immunoassay for the detection of active HCV infection .

Pharmaceutical Applications

Glycylglycine is used as a pharmaceutical secondary standard and a certified reference material . This means it can be used for quality control, validation, and calibration in the analysis of pharmaceutical products.

Research Tool

Glycylglycine is used in scientific research for the study of peptide structure and function, protein-protein interactions, and other aspects of biochemistry and molecular biology .

Diagnostic Applications

Glycylglycine has been used in the manufacturing of diagnostic kits and reagents . Its properties make it suitable for use in a variety of diagnostic assays.

properties

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYIJCMSLMRPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycine hydrochloride monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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